Cas no 2090446-44-7 (tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate)
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(1R,3R)-3-amino-1-methylcyclohexyl]-, 1,1-dimethylethyl ester, rel-
- tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate
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- Inchi: 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-6-9(13)8-12/h9H,5-8,13H2,1-4H3,(H,14,15)/t9-,12-/m1/s1
- InChI Key: PIBNHYAGDOXHSE-BXKDBHETSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@]1(C)CCC[C@@H](N)C1
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5047-100MG |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate |
2090446-44-7 | 95% | 100MG |
¥ 2,402.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5047-250MG |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate |
2090446-44-7 | 95% | 250MG |
¥ 3,841.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5047-500MG |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate |
2090446-44-7 | 95% | 500MG |
¥ 6,402.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5047-1G |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate |
2090446-44-7 | 95% | 1g |
¥ 9,603.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5047-5G |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate |
2090446-44-7 | 95% | 5g |
¥ 28,809.00 | 2023-03-31 | |
| Cooke Chemical | LN8950957-100mg |
Tert-butyl((1S |
2090446-44-7 | 3S)-3-amino-1-methylcyclohexyl)carbamate | 100mg |
RMB 5121.60 | 2025-02-21 | |
| Cooke Chemical | LN8950957-250mg |
Tert-butyl((1S |
2090446-44-7 | 3S)-3-amino-1-methylcyclohexyl)carbamate | 250mg |
RMB 7681.60 | 2025-02-21 | |
| Cooke Chemical | LN8950957-500mg |
Tert-butyl((1S |
2090446-44-7 | 3S)-3-amino-1-methylcyclohexyl)carbamate | 500mg |
RMB 10242.40 | 2025-02-21 | |
| Cooke Chemical | LN8950957-1g |
Tert-butyl((1S |
2090446-44-7 | 3S)-3-amino-1-methylcyclohexyl)carbamate | 1g |
RMB 12804.00 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5047-100mg |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate |
2090446-44-7 | 95% | 100mg |
¥2359.0 | 2024-04-22 |
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate Suppliers
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate
tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate: A Comprehensive Overview
The compound with CAS No. 2090446-44-7, commonly referred to as tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butyl group, a common substituent in organic chemistry, plays a crucial role in modulating the physical and chemical properties of the molecule. Similarly, the cyclohexyl moiety contributes to the compound's stability and bioavailability.
Recent studies have highlighted the importance of cyclohexane derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The trans configuration of the amino group in this compound is a key feature that influences its stereochemical properties. This configuration is critical for interactions with biological targets, such as enzymes or receptors, which often exhibit high specificity for certain stereochemical arrangements.
The synthesis of tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate involves a multi-step process that combines principles from both organic and stereochemistry. The use of chiral resolution techniques has been pivotal in ensuring the correct stereochemistry of the product. Researchers have explored various methods, including enzymatic resolutions and chiral chromatography, to isolate the trans isomer with high purity. These advancements have significantly improved the yield and quality of the compound.
In terms of pharmacological activity, this compound has shown promise in preclinical studies as a potential modulator of certain signaling pathways. For instance, it has demonstrated inhibitory effects on specific kinases, which are key players in various disease states, including cancer and inflammatory disorders. The cyclohexane ring structure provides a rigid framework that enhances molecular recognition by target proteins, thereby increasing its potency.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that the compound interacts favorably with the active site of its target proteins, suggesting a strong binding affinity. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for predicting its reactivity and stability under different conditions.
From an industrial perspective, the synthesis and purification of tert-butyl N-[trans-3-amino-1-methyl-cyclohexyl]carbamate present both challenges and opportunities. The scalability of current synthetic methods remains a critical consideration for large-scale production. Researchers are actively exploring greener and more sustainable approaches to minimize environmental impact while maintaining product quality.
In conclusion, CAS No. 2090446-44-7 represents a valuable addition to the arsenal of bioactive compounds being investigated for therapeutic applications. Its unique structural features, combined with advances in synthetic methodology and computational modeling, position it as a promising candidate for future drug development efforts.
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